molecular formula C17H17ClN4O6S B1434358 3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate CAS No. 1781241-33-5

3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate

Cat. No. B1434358
CAS RN: 1781241-33-5
M. Wt: 440.9 g/mol
InChI Key: VSRPTUMQPBQVDT-UHFFFAOYSA-N
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Description

“3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate” is a chemical compound with the CAS Number: 1781241-33-5. It has a molecular weight of 440.86 . The compound is available from various suppliers for pharmaceutical testing .

The IUPAC name for this compound is 3-chloro-2-oxopropyl 2-(N-((4,6-dimethylpyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate .

Scientific Research Applications

Pharmaceutical Research

This compound, with its CAS number 1781241-33-5 , shows promise in pharmaceutical research due to its structural complexity and functional groups. It could be used as a precursor in the synthesis of novel pharmaceutical agents, particularly those targeting cellular signaling pathways. The presence of a sulfonyl benzoate group suggests potential activity as a sulfonamide, which are known for their antibacterial properties .

Material Science

In material science, the compound’s chloro and oxopropyl groups could be utilized in polymerization reactions to create new polymeric materials. These materials might exhibit unique properties such as enhanced thermal stability or specific interaction with other chemical substances, making them suitable for specialized applications .

Chemical Synthesis

The dimethylpyrimidinyl moiety of the compound is of particular interest in chemical synthesis. It could serve as a building block for the construction of pyrimidine-based heterocyclic compounds, which are prevalent in many drugs and agrochemicals. Its reactivity under microwave-assisted conditions could lead to efficient synthesis routes for these heterocycles .

Chromatography

Due to its distinct chemical structure, this compound could be used as a standard in chromatographic methods to help identify and quantify similar compounds in complex mixtures. Its unique retention time and behavior in various chromatographic conditions can aid in method development and validation .

Analytical Chemistry

In analytical chemistry, the compound’s sulfonyl and benzoate groups could react with specific reagents to form detectable complexes. This property can be exploited in developing colorimetric or fluorometric assays for the detection of biological or chemical substances .

Agrochemical Research

The carbamoyl and dimethylpyrimidinyl groups suggest potential use in agrochemical research. Compounds with these functionalities have been explored for their herbicidal and fungicidal activities. This compound could serve as a lead structure for the development of new agrochemical agents .

Cancer Research

The structural features of this compound, particularly the pyrimidinyl group, are reminiscent of molecules that interact with DNA or enzymes involved in cell proliferation. It could be investigated for its potential as an anticancer agent, especially as a kinase inhibitor, which is a well-established approach in cancer treatment .

Supramolecular Chemistry

Finally, the compound’s ability to form hydrogen bonds and interact with other molecules could be harnessed in supramolecular chemistry. It could be a component in the design of molecular recognition systems or self-assembling materials .

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with this compound are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and storing in a well-ventilated place .

properties

IUPAC Name

(3-chloro-2-oxopropyl) 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O6S/c1-10-7-11(2)20-16(19-10)21-17(25)22-29(26,27)14-6-4-3-5-13(14)15(24)28-9-12(23)8-18/h3-7H,8-9H2,1-2H3,(H2,19,20,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRPTUMQPBQVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OCC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate
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3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate
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3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate
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3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate
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3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate
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3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate

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